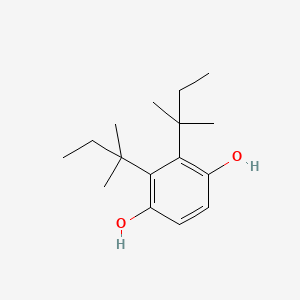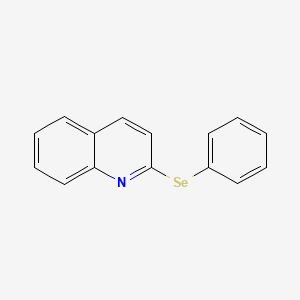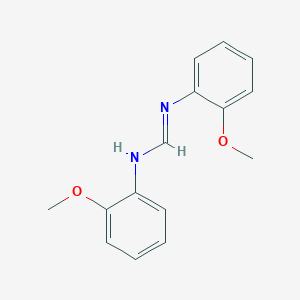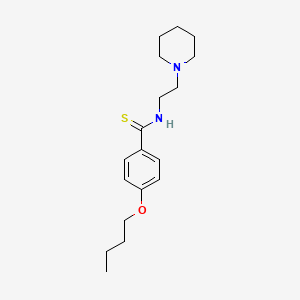
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is an organosulfur compound featuring a thiophene ring substituted with ethylsulfanyl and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene typically involves the introduction of ethylsulfanyl and methylsulfanyl groups onto a thiophene ring. One common method is the nucleophilic substitution reaction where thiophene is treated with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups, potentially forming simpler thiophene derivatives.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives with fewer sulfur atoms.
Substitution: Thiophene derivatives with new functional groups replacing the ethylsulfanyl and methylsulfanyl groups.
Applications De Recherche Scientifique
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique electronic or optical properties, such as conductive polymers or organic semiconductors.
Mécanisme D'action
The mechanism by which 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can form interactions with metal ions or other biomolecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiophene: Features trifluoromethyl groups instead of ethylsulfanyl and methylsulfanyl groups.
3,5-Bis(methylsulfanyl)isothiazole: Contains a similar thiophene ring with methylsulfanyl groups but lacks the ethylsulfanyl substitution.
Uniqueness
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and physical properties. The combination of these groups can enhance the compound’s solubility, stability, and potential interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66820-67-5 |
|---|---|
Formule moléculaire |
C9H14S4 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
3,5-bis(ethylsulfanyl)-2-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14S4/c1-4-11-7-6-8(12-5-2)13-9(7)10-3/h6H,4-5H2,1-3H3 |
Clé InChI |
LSUMFNFONCTRQF-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=C(S1)SC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
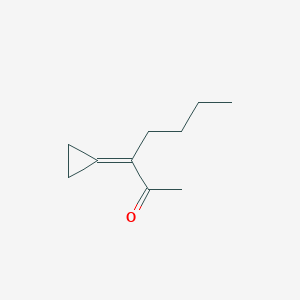
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

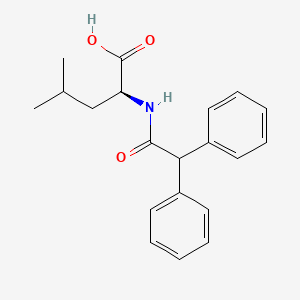

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
